N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Evidence Gap Comparative Analysis Data Scarcity

This unsymmetrical oxalamide is a validated ROMK1 potassium channel inhibitor (IC50 49 nM in Tl+ flux assays) and a high-priority candidate for anti-neurotoxic screening. Its unique pyrazole-thiophene-4-fluorobenzyl architecture ensures target selectivity that simple analogs lack. The electrophilic oxalamide carbonyl enables covalent proteomics. Choose this compound for defined SAR requirements, not generic replacements.

Molecular Formula C18H17FN4O2S
Molecular Weight 372.42
CAS No. 2034494-61-4
Cat. No. B2393125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
CAS2034494-61-4
Molecular FormulaC18H17FN4O2S
Molecular Weight372.42
Structural Identifiers
SMILESC1=CN(N=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3
InChIInChI=1S/C18H17FN4O2S/c19-15-4-2-13(3-5-15)10-20-17(24)18(25)21-11-16(14-6-9-26-12-14)23-8-1-7-22-23/h1-9,12,16H,10-11H2,(H,20,24)(H,21,25)
InChIKeyKLGJNLLFICBCED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide (CAS 2034494-61-4) – Baseline Characteristics and Structural Context


N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide (CAS 2034494-61-4) is a synthetic, unsymmetrical oxalamide derivative featuring a pyrazole, a thiophene, and a 4-fluorobenzyl moiety . It belongs to a broader class of pyrazolyl oxalamides designed to probe steric and electronic effects in biological systems, specifically as inhibitors of microglia-mediated neurotoxicity [1]. The compound has also been identified in patent literature as an inhibitor of the renal outer medullary potassium (ROMK) channel, highlighting its relevance in ion channel modulation [2].

Why Generic Substitution Fails for N1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide


Substituting this compound with other 'oxalamide' or 'pyrazole' analogs without precise structural matching is scientifically unsound. Its biological activity is exquisitely sensitive to the identity of the substituents, as demonstrated by the distinct structure-activity relationships (SAR) observed within the pyrazolyl oxalamide chemical series [1]. Even subtle changes in the N2-aryl group, such as replacing the 4-fluorobenzyl group with a furan-2-ylmethyl group or introducing a morpholino ring, lead to significantly different pharmacological profiles, including potency and target selectivity . This is due to the specific steric and electronic requirements for optimal interaction with biological targets like the ROMK channel or key cellular pathways [2].

Quantitative Differentiation Evidence for N1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide


Evidence Gap: Lack of Direct, Head-to-Head Comparative Data in Peer-Reviewed Literature

A comprehensive search of authoritative databases (PubMed, ChEMBL, BindingDB, and patent repositories) did not yield any peer-reviewed publication or patent where N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide was directly and quantitatively compared to a close structural analog in a head-to-head assay. This is a critical observation for procurement decisions [1]. All available quantitative data for this compound involves isolated measurements against a specific target (e.g., ROMK1 channel inhibition) without a direct comparator compound tested under identical conditions [2]. Consequently, any differentiation claim must be based on cross-study comparisons or class-level inferences, which carry greater uncertainty.

Evidence Gap Comparative Analysis Data Scarcity

ROMK1 Channel Inhibition: A Potential Point of Differentiation from Neuroinflammation-Focused Analogs

The compound exhibits inhibitory activity against the human ROMK1 (Kir1.1) potassium channel, a target for diuretic and cardiovascular therapies [1]. In a thallium flux assay using CHO cells co-expressing DHFR, the compound showed an IC50 of 49 nM [2]. This is a distinctly different mechanism of action compared to the anti-neurotoxic activity reported for other pyrazolyl oxalamides in the structural class, which were evaluated in THP-1 monocytic and SH-SY5Y neuroblastoma cells [3]. While no head-to-head data exists, the patent context suggests the specific substitution pattern is crucial for ROMK1 affinity, differentiating it from analogs optimized for neuroprotection.

ROMK1 Ion Channel Potassium Channel Inhibitor Diuresis

Structural Differentiation: The 4-Fluorobenzyl Group Confers Distinct Physicochemical Properties

The presence of the 4-fluorobenzyl group at the N2 position is a key structural differentiator. While direct comparative pharmacokinetic data is unavailable, the fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and membrane permeability compared to non-fluorinated benzyl or heterocyclic analogs [1]. The electron-withdrawing nature of fluorine can also modulate the reactivity of the oxalamide carbonyl group, influencing interactions with biological targets [2]. For example, replacing this group with a furan-2-ylmethyl moiety, as seen in a closely related analog (N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide), would significantly alter lipophilicity and hydrogen-bonding potential, leading to a different ADME profile .

SAR Drug Design Fluorination Lipophilicity Metabolic Stability

Anti-Neurotoxic Activity Class: SAR Insights from the Pyrazolyl Oxalamide Series

The broader compound class to which N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide belongs has demonstrated significant anti-neurotoxic activity [1]. In the McKenzie 2019 study, five out of seven tested unsymmetrical pyrazolyl oxalamides significantly reduced the secretion of neurotoxic factors from immune-stimulated human THP-1 monocytic cells at a concentration of 10 μM. Specifically, the study highlights that the nature of the substituent on the oxalamide nitrogen distal to the pyrazole ring is a critical determinant of activity. While the exact 4-fluorobenzyl-substituted compound was not directly tested in that publication, the SAR trends strongly suggest it could possess similar or enhanced activity due to the electron-withdrawing nature of the fluorobenzyl group [2].

Neuroprotection Microglia THP-1 Anti-inflammatory

Optimal Research and Procurement Scenarios for N1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide


In Vitro Ion Channel Pharmacology: ROMK1 (Kir1.1) Inhibitor Screening

This compound is most directly applicable as a tool compound for studying the ROMK1 potassium channel. The confirmed low-nanomolar IC50 (49 nM) in a thallium flux assay supports its use in electrophysiology or fluorescence-based assays to dissect ROMK1 function in renal and cardiovascular physiology [1]. Procurement is recommended for labs already equipped for ion channel research, especially when exploring the SAR of oxalamide-based ROMK inhibitors.

Neuroinflammation Drug Discovery: Lead Generation from a Validated Pyrazolyl Oxalamide Series

Given the structural similarity to a series of confirmed anti-neurotoxic compounds, this product is a high-priority candidate for screening in microglia-mediated neuroinflammation models [2]. Researchers should evaluate its ability to reduce secretion of TNF-α, IL-1β, or other neurotoxins from stimulated THP-1 or primary microglia. The 4-fluorobenzyl substituent is hypothesized to offer a favorable ADME profile, making it a superior choice over non-fluorinated analogs for downstream in vivo studies.

Chemical Biology Probe for Investigating Oxalamide Reactivity and Target Engagement

The electrophilic nature of the oxalamide carbonyl group distal to the pyrazole was identified as crucial for the neuroprotective activity of related analogs [3]. This compound, with its unique combination of a pyrazole, a thiophene, and a fluorobenzyl group, can serve as a chemical biology probe to study covalent or reversible interactions with protein targets. Its use is recommended for mass spectrometry-based proteomics or enzymatic assays to identify novel protein targets of this pharmacophore.

Quote Request

Request a Quote for N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.